![molecular formula C19H17ClFN3OS2 B2722357 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897481-75-3](/img/structure/B2722357.png)
2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17ClFN3OS2 and its molecular weight is 421.93. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Antimycobacterial Activity: Fluorinated benzothiazolo imidazole compounds, derived from processes involving 4-fluoro-3-chloroanilline, have shown promising antimicrobial activity. The process includes treating with potassium thiocyanate to obtain 2-amino benzothiazole derivatives, further reacted with piperazine, among other substances, to achieve various derivatives. Some of these compounds exhibited notable anti-microbial activities (Sathe et al., 2011).
- Synthesis for Antibacterial and Antimycobacterial Agents: Derivatives synthesized from N-substituted piperazinyl quinolones, including reactions with piperazine, showed moderate activity against Gram-positive and lower activity against Gram-negative bacteria. Halogenated analogs with nitro substitution were highlighted for their antibacterial and antimycobacterial activity, emphasizing the potential for further exploration (Gurunani et al., 2022).
Molecular Synthesis and Structural Analysis
- Molecular Structure and Interaction: The molecular structure of related compounds, such as those incorporating p-chlorophenyl-thiazolethione, reveals significant insights into their molecular conformation and interaction. The analysis of N-alkoxy-substituted compounds has shown distinct configurations and intermolecular interactions, laying the groundwork for further medicinal applications (Hartung et al., 2003).
Potential Antipsychotic Properties
- Atypical Antipsychotic Agents: A series of novel conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors were synthesized and evaluated. These compounds, bearing (p-fluorobenzoyl)piperidine and (o-methoxyphenyl)piperazine fragments among others, have been prepared and assessed for their atypical antipsychotic potential, demonstrating varied potency and selectivity based on the amine fragment connected to the cycloalkanone structure (Raviña et al., 1999).
Anticancer Research
- Cytotoxic Studies: The synthesis and characterization of compounds with potential cytotoxic effects against cancer cells highlight the versatility of derivatives in therapeutic applications. By employing click chemistry approaches, researchers synthesized molecules with the aim of elucidating new compounds for carrier protein interaction, with a focus on exploring their pharmacokinetic nature for biological applications (Govindhan et al., 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS2/c20-13-4-6-14(7-5-13)26-12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)27-19/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZFDFLNGSGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

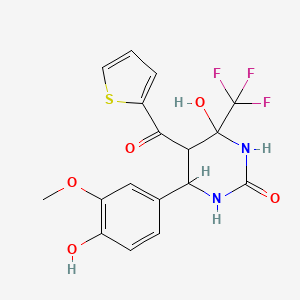
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide](/img/structure/B2722275.png)

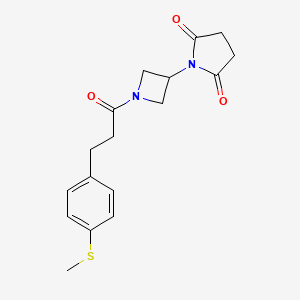
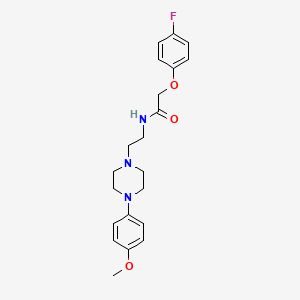
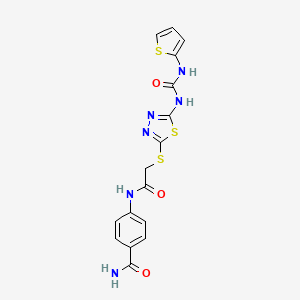
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2722288.png)
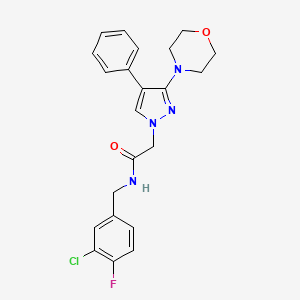

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)
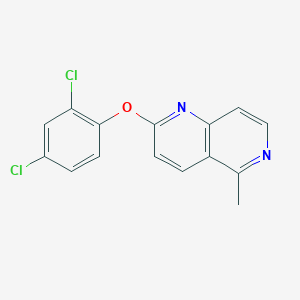
![N-[[4-[4-(Methanesulfonamido)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2722294.png)
![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)